molecular formula C7H17ClN2 B3025579 N,N-Dimethylpiperidin-4-amine hydrochloride CAS No. 172281-90-2

N,N-Dimethylpiperidin-4-amine hydrochloride

Cat. No.: B3025579
CAS No.: 172281-90-2
M. Wt: 164.67 g/mol
InChI Key: IDCJGSDAPFXTGB-UHFFFAOYSA-N
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Description

N,N-Dimethylpiperidin-4-amine hydrochloride: is a chemical compound with the molecular formula C7H16N2·HCl . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methyl groups attached to the nitrogen atom at the 4-position of the piperidine ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Mechanism of Action

Target of Action

N,N-Dimethylpiperidin-4-amine hydrochloride, also known as 4-(Dimethylamino)piperidine, has molecular features associated with the modulation of N-methyl-D-aspartate (NMDA) receptors . NMDA receptors are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity and memory function.

Biochemical Pathways

The primary biochemical pathway affected by this compound is likely the glutamatergic system, given its interaction with NMDA receptors. Changes in the activity of these receptors can have downstream effects on various neuronal processes, including synaptic transmission and neuronal excitability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the widespread role of NMDA receptors in the brain. The compound’s modulation of these receptors could potentially influence a range of neurological processes, from synaptic plasticity to memory function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be incompatible with air, water, oxidizing agents, and heat . These factors should be taken into account when considering the compound’s use in research or therapeutic contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylpiperidin-4-amine hydrochloride typically involves the reaction of N,N-Dimethylpiperidin-4-amine with hydrochloric acid. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    N,N-Dimethylpyridin-4-amine: Similar in structure but with a pyridine ring instead of a piperidine ring.

    N,N-Dimethylpiperidin-4-amine: The free base form without the hydrochloride salt.

Uniqueness: N,N-Dimethylpiperidin-4-amine hydrochloride is unique due to its specific interaction with N-methyl-D-aspartate receptors, making it valuable in neuropharmacological research .

Biological Activity

N,N-Dimethylpiperidin-4-amine hydrochloride (DMPI) is a piperidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C7H16ClN
  • CAS Number : 172281-90-2
  • Molecular Weight : Approximately 151.67 g/mol

This compound features a six-membered piperidine ring with two methyl groups attached to the nitrogen atom at the 4-position, influencing its biological activity and chemical reactivity.

Central Nervous System (CNS) Activity

Research indicates that DMPI exhibits significant CNS activity. It has been implicated in modulating neurotransmitter systems, particularly through interactions with various receptors:

  • Receptor Binding : DMPI has shown affinity for neurotransmitter receptors, suggesting a role in the modulation of dopaminergic and serotonergic pathways. This can potentially lead to applications in treating neurological disorders such as depression and anxiety .

Enzyme Inhibition

DMPI has been studied for its ability to inhibit specific enzymes involved in various biological processes:

  • Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission. This inhibition could be beneficial in Alzheimer's disease therapy by enhancing cholinergic signaling .

Comparative Analysis with Similar Compounds

The biological activity of DMPI can be compared with other piperidine derivatives. The following table summarizes key characteristics:

Compound NameCAS NumberKey FeaturesBiological Activity
This compound172281-90-2Two methyl groups on nitrogen; CNS effectsModulates neurotransmitter systems
4-Dimethylaminopiperidine dihydrochloride4876-59-9Commonly used as a reagent in organic synthesisStimulant effects
1-Methylpiperidine109-10-0Less sterically hindered; used as a solventLimited CNS activity

This comparison highlights how DMPI's unique structure contributes to its specific biological activities.

Case Studies and Research Findings

  • Antiviral Activity : Recent studies have explored the potential of DMPI as an antiviral agent. In vitro experiments demonstrated that DMPI could inhibit dengue virus replication in human primary monocyte-derived dendritic cells (MDDCs), indicating its potential as a broad-spectrum antiviral .
  • ADME-Tox Profile : The pharmacokinetic properties of DMPI have been assessed through ADME (Absorption, Distribution, Metabolism, Excretion) studies. These evaluations indicate that DMPI possesses favorable bioavailability characteristics, making it a candidate for further development in therapeutic applications .

Properties

IUPAC Name

N,N-dimethylpiperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c1-9(2)7-3-5-8-6-4-7;/h7-8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCJGSDAPFXTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4876-59-9
Details Compound: 4-Piperidinamine, N,N-dimethyl-, hydrochloride (1:2)
Record name 4-Piperidinamine, N,N-dimethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4876-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

164.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172281-90-2, 4876-59-9
Record name 4-Piperidinamine, N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172281-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC90442
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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